BenchChemオンラインストアへようこそ!

(S)-N-Methyl-4-(pyrrolidin-3-yloxy)benzamide

Chiral Resolution Enantiomeric Excess Stereochemistry

(S)-N-Methyl-4-(pyrrolidin-3-yloxy)benzamide (CAS 1221274-35-6) is a chiral benzamide building block featuring a defined (S)-configuration at the pyrrolidine ether linkage. With a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol, it offers a precisely characterized stereochemical profile for structure-activity relationship (SAR) studies of benzamide-based ligands.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Cat. No. B7770292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Methyl-4-(pyrrolidin-3-yloxy)benzamide
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=C(C=C1)OC2CCNC2
InChIInChI=1S/C12H16N2O2/c1-13-12(15)9-2-4-10(5-3-9)16-11-6-7-14-8-11/h2-5,11,14H,6-8H2,1H3,(H,13,15)/t11-/m0/s1
InChIKeyZRWYOBDNLPIKAH-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procure (S)-N-Methyl-4-(pyrrolidin-3-yloxy)benzamide for Chiral Benzamide Research


(S)-N-Methyl-4-(pyrrolidin-3-yloxy)benzamide (CAS 1221274-35-6) is a chiral benzamide building block featuring a defined (S)-configuration at the pyrrolidine ether linkage [1]. With a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol, it offers a precisely characterized stereochemical profile for structure-activity relationship (SAR) studies of benzamide-based ligands . Its computed physicochemical properties—including a topological polar surface area (TPSA) of 50.36 Ų and an XLogP3-AA of 0.9—suggest a balanced polarity that can be advantageous in CNS drug discovery and other permeability-sensitive programs [2].

The Pitfalls of Substituting (S)-N-Methyl-4-(pyrrolidin-3-yloxy)benzamide with Racemic or Des-Methyl Analogs


Substituting this specific (S)-enantiomer with the racemic mixture (CAS 916792-29-5) or the des-methyl analog 4-(pyrrolidin-3-yloxy)benzamide (CAS 28490-66-6) introduces significant stereochemical and physicochemical variability that can confound SAR studies [1]. The racemate, typically supplied at a lower purity specification of 95%, contains the (R)-enantiomer which can exhibit different target binding kinetics and downstream pharmacology, a phenomenon well-documented for chiral pyrrolidinyl benzamides targeting dopamine D3/D4 and histamine H3 receptors [2]. The des-methyl analog lacks the N-methyl amide, resulting in a higher TPSA (64.35 vs. 50.36 Ų) and lower lipophilicity (XLogP3-AA 0.5 vs. 0.9), which can significantly reduce membrane permeability and alter the compound's pharmacokinetic profile in cell-based assays [3]. These substitutions undermine data reproducibility and can lead to misguided lead optimization decisions.

Quantitative Differentiation of (S)-N-Methyl-4-(pyrrolidin-3-yloxy)benzamide from Key Analogs


Enantiomeric Purity vs. Racemate: A Chiral Resolution Advantage

The target (S)-enantiomer is supplied with a certified purity of 97.0% to 98.0% , ensuring a single, defined stereoisomer for research. In contrast, the commercially available racemate, N-Methyl-4-(pyrrolidin-3-yloxy)benzamide (CAS 916792-29-5), is specified at a lower minimum purity of 95% and contains an undefined mixture of (R)- and (S)-enantiomers .

Chiral Resolution Enantiomeric Excess Stereochemistry Procurement

Reduced Polar Surface Area Drives Superior Predicted Membrane Permeability

The N-methyl substitution on the target compound reduces its topological polar surface area (TPSA) to 50.36 Ų , a value within the optimal range (< 90 Ų) for blood-brain barrier penetration. The des-methyl analog 4-(pyrrolidin-3-yloxy)benzamide (CAS 28490-66-6) exhibits a significantly higher TPSA of 64.35 Ų , which can limit passive membrane permeability.

Physicochemical Properties Membrane Permeability CNS Drug Discovery TPSA

Optimized Lipophilicity for Drug-Like Profile

The target compound's computed XLogP3-AA of 0.9 [1] reflects a favorable balance of hydrophilicity and lipophilicity for oral drug-like space (typically 0 < LogP < 5). The des-methyl analog 4-(pyrrolidin-3-yloxy)benzamide has a lower XLogP3-AA of 0.5 [2], while the (S)-N-propyl analog (CAS 1212151-59-1) possesses a higher molecular weight (248.32 vs. 220.27 g/mol) and increased rotatable bonds (6 vs. 3) that may negatively impact ligand efficiency .

Lipophilicity XLogP3 ADME Drug-likeness

Class-Level Evidence: Histamine H3 Receptor Antagonist Pharmacophore

Pyrrolidin-3-yl-N-methylbenzamides have been reported as a core pharmacophore for potent histamine H3 receptor (H3R) antagonists in peer-reviewed literature [1]. The (S)-stereochemistry of the target compound mirrors that of optimized leads in this class, where stereochemistry is a critical determinant of receptor binding affinity and selectivity [2]. A related compound series demonstrated that N-methyl substitution and chiral purity are essential for achieving nanomolar potency at H3 receptors.

Histamine H3 Receptor GPCR CNS Pyrrolidinyl Benzamide

Strategic Procurement Applications for (S)-N-Methyl-4-(pyrrolidin-3-yloxy)benzamide


Chiral Lead Optimization in Histamine H3 Receptor Antagonist Programs

Given the established activity of pyrrolidin-3-yl-N-methylbenzamides as H3R antagonists [1], the (S)-N-Methyl-4-(pyrrolidin-3-yloxy)benzamide compound serves as a high-purity, chirally-defined fragment for hit-to-lead optimization. Its favorable TPSA (50.36 Ų) and balanced XLogP3 (0.9) support CNS penetration, a prerequisite for H3R-targeted therapeutics in sleep disorders and cognitive deficits.

Enantioselective Probe Synthesis for Dopamine Receptor Subtype Profiling

The established role of stereochemistry in pyrrolidinyl benzamide binding to dopamine D3 and D4 receptors [2] makes this (S)-enantiomer a valuable scaffold for designing subtype-selective probes. The defined chiral center ensures that any observed biological activity can be accurately attributed to a single stereoisomer.

Physicochemical Benchmarking in CNS Drug Discovery

With a TPSA well within the CNS drug-like space and an optimal LogP, the compound can be used as a reference standard for permeability assays (e.g., PAMPA-BBB, Caco-2). When benchmarked against the des-methyl analog (TPSA 64.35 Ų), it demonstrates a quantifiable permeability advantage that can validate in silico models of brain penetration .

Fragment-Based Drug Discovery (FBDD) Library Enrichment

Its low molecular weight (220.27 g/mol), compliance with the Rule of Three for fragment libraries, and defined (S)-chirality make the compound a premium addition to fragment screening collections, particularly when seeking initial hits for aminergic GPCR targets or enzymes with chiral binding pockets.

Quote Request

Request a Quote for (S)-N-Methyl-4-(pyrrolidin-3-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.